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Diethylgallium chloride - 30914-08-0

Diethylgallium chloride

Catalog Number: EVT-451913
CAS Number: 30914-08-0
Molecular Formula: C4H10ClGa
Molecular Weight: 163.3 g/mol
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Product Introduction

Description

Diethylgallium chloride (DEGaCl) is a metalorganic compound frequently employed as a precursor in semiconductor fabrication processes, particularly in the growth of gallium arsenide (GaAs) and related materials. [, , , , , ] Its primary role in scientific research lies in its use as a source of gallium in epitaxial growth techniques such as metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE). [, , ]

Synthesis Analysis
  • Decomposition on GaAs Surfaces: At elevated temperatures, DEGaCl decomposes on GaAs surfaces, leading to the deposition of gallium and the release of volatile byproducts. [] This reaction is central to its role in MOVPE and ALE.
  • Reaction with Arsine: In the presence of arsine (AsH3), a common arsenic source in MOVPE, DEGaCl reacts to form GaAs, the desired semiconductor material, and hydrogen chloride (HCl). [, ]
  • Stoichiometry-Dependent Reactions: Studies have demonstrated that the reaction pathway of DEGaCl is influenced by the surface coverage of gallium. [] This stoichiometry dependence allows for self-limiting deposition of gallium, a crucial aspect of ALE.
Physical and Chemical Properties Analysis

The vapor pressure of DEGaCl has been measured to follow the equation log (P DEGaCl /Torr)=8.943-3080 (K/T) where P is pressure in Torr and T is temperature in Kelvin. [] This information is crucial for determining the optimal growth parameters in epitaxial processes.

Applications
  • Epitaxial Growth:
    • Metalorganic Vapor Phase Epitaxy (MOVPE): DEGaCl serves as a gallium source for growing GaAs layers in MOVPE. [, , ] Its use allows for precise control over layer thickness and composition, crucial for fabricating high-performance electronic and optoelectronic devices.
    • Atomic Layer Epitaxy (ALE): DEGaCl exhibits self-limiting deposition characteristics, making it suitable for ALE, a technique that enables atomic-scale control over film growth. [] This precise control is particularly important for developing next-generation semiconductor devices with atomically sharp interfaces.
  • Selective Area Epitaxy: DEGaCl has been successfully employed in selective area epitaxy, where growth is confined to specific regions of a patterned substrate. [, , ] This capability is valuable for creating complex device structures and integrating different materials on a single chip.
    • Formation of Quantum Dots: Researchers have demonstrated the formation of highly uniform and densely packed arrays of GaAs dots using DEGaCl in a selective epitaxy process. [] These quantum dots have potential applications in quantum computing and optoelectronic devices.
  • Regrowth Applications: DEGaCl has shown promise in regrowth applications, where new semiconductor material is deposited on a previously grown wafer. [] Its use has resulted in high-quality regrown interfaces with low contact resistivity, crucial for fabricating advanced transistor structures.

Trimethylgallium (TMGa)

Compound Description: Trimethylgallium is a highly volatile organometallic compound commonly used as a precursor in semiconductor growth techniques, particularly in metalorganic vapor phase epitaxy (MOVPE) and atomic layer epitaxy (ALE) []. It serves as a source of gallium atoms during the deposition of gallium-containing semiconductor materials like gallium arsenide (GaAs).

Relevance: Trimethylgallium is directly compared to Diethylgallium chloride in terms of its reaction pathway and efficiency in atomic layer epitaxy of GaAs []. The study highlights the stoichiometry-dependent CH3Ga desorption observed with Trimethylgallium, a characteristic that contributes to self-limiting Ga deposition, a crucial aspect of ALE. Unlike Diethylgallium chloride, which deposits GaCl, Trimethylgallium directly delivers gallium to the GaAs surface during the deposition process [].

Diethylaluminum chloride (DEAlCl)

Compound Description: Diethylaluminum chloride is an organoaluminum compound structurally similar to Diethylgallium chloride []. Like Diethylgallium chloride, it exists in a vapor phase and exhibits specific vapor pressure characteristics.

Relevance: The paper draws a direct comparison between the vapor pressures of Diethylgallium chloride and Diethylaluminum chloride as a function of temperature []. This comparison suggests that these two compounds, due to their structural similarities, likely share comparable physical properties and might exhibit similar behavior in certain chemical reactions or deposition processes.

Hydrogen chloride (HCl)

Compound Description: Hydrogen chloride, a simple inorganic acid, plays a crucial role in semiconductor processing, often used for surface treatments []. It is known for its ability to effectively etch and clean semiconductor surfaces, removing oxides and contaminants.

Relevance: In the context of regrowing interfaces using Diethylgallium chloride, Hydrogen chloride is employed as a pre-regrowth surface treatment []. This suggests that Hydrogen chloride is important in preparing a clean and active GaAs surface, ensuring high-quality regrowth with Diethylgallium chloride and minimizing interface defects.

Arsine (AsH3)

Compound Description: Arsine is a highly toxic gas commonly used as a source of arsenic in the manufacturing of semiconductor materials like gallium arsenide (GaAs) [, ]. It plays a crucial role in techniques like metalorganic vapor phase epitaxy (MOVPE).

Relevance: Arsine is used in conjunction with Diethylgallium chloride in the selective epitaxy of GaAs [, ]. This suggests that both compounds are essential components in the reaction mechanism leading to GaAs deposition. While Diethylgallium chloride serves as the gallium source, Arsine provides the arsenic, highlighting their complementary roles in the process.

Properties

CAS Number

30914-08-0

Product Name

Diethylgallium chloride

IUPAC Name

chloro(diethyl)gallane

Molecular Formula

C4H10ClGa

Molecular Weight

163.3 g/mol

InChI

InChI=1S/2C2H5.ClH.Ga/c2*1-2;;/h2*1H2,2H3;1H;/q;;;+1/p-1

InChI Key

NVPKNAWBPMTMLA-UHFFFAOYSA-M

SMILES

CC[Ga](CC)Cl

Canonical SMILES

CC[Ga](CC)Cl

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